molecular formula C11H16ClNO B13242724 [(4-Chlorophenyl)methyl](2-ethoxyethyl)amine

[(4-Chlorophenyl)methyl](2-ethoxyethyl)amine

Cat. No.: B13242724
M. Wt: 213.70 g/mol
InChI Key: FTYJWEZRZJNPRH-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)methylamine is a secondary amine featuring a 4-chlorophenylmethyl group and a 2-ethoxyethyl substituent. Such structural attributes make it a candidate for pharmacological applications, particularly in receptor-targeting ligands or intermediates in drug synthesis .

Properties

Molecular Formula

C11H16ClNO

Molecular Weight

213.70 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-ethoxyethanamine

InChI

InChI=1S/C11H16ClNO/c1-2-14-8-7-13-9-10-3-5-11(12)6-4-10/h3-6,13H,2,7-9H2,1H3

InChI Key

FTYJWEZRZJNPRH-UHFFFAOYSA-N

Canonical SMILES

CCOCCNCC1=CC=C(C=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)methylamine typically involves the reaction of 4-chlorobenzyl chloride with 2-ethoxyethylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of (4-Chlorophenyl)methylamine may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

(4-Chlorophenyl)methylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)methylamine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the 4-chlorophenyl group can enhance its binding affinity to certain targets, while the 2-ethoxyethyl chain can influence its solubility and bioavailability.

Comparison with Similar Compounds

a) (4-Chlorophenyl)methylamine

  • Structure : Replaces the 2-ethoxyethyl group with a 3-pyridinylmethyl moiety.
  • Properties : The pyridine ring introduces basicity (pKa ~5–6) and hydrogen-bonding capacity, enhancing solubility in polar solvents compared to the ethoxyethyl analog.
  • Applications : Used as a precursor in synthesizing compounds like 1-(Benzo[b]thiophen-2-yl)-N-(4-chlorobenzyl)-N-(pyridin-3-ylmethyl)methanamine (18) , which exhibits tailored receptor affinity due to the pyridine-thiophene hybrid structure .

b) [2-(4-Chlorophenyl)ethyl][(2-methylphenyl)methyl]amine

  • Structure : Features a 2-methylphenyl group instead of 2-ethoxyethyl.
  • Molecular weight (259.77 g/mol) is lower than the target compound (estimated ~255–265 g/mol), affecting bioavailability .

Thiazole- and Imidazole-Containing Analogs

a) 5-(Bis(4-chlorophenyl)methyl)-N-(2-ethoxyethyl)thiazol-2-amine (9)

  • Structure : Incorporates a bis(4-chlorophenyl)methyl group and a thiazole ring.
  • Synthesis : Produced via reverse-phase chromatography (57% yield) .
  • NMR Data : Distinct 13C NMR signals at δ 67.17 (ethoxy OCH2) and δ 37.61 (amine CH2), confirming structural integrity .

b) 4-(Bis(4-chlorophenyl)methyl)-N-(2-ethoxyethyl)thiazol-2-amine (6)

  • Structure : Similar to 9 but with a substituted thiazole ring.
  • NMR Data : Key shifts at δ 68.33 (ethoxy OCH2) and δ 45.62 (amine CH2), highlighting electronic differences due to thiazole substitution patterns .

Ethoxyethylamine Derivatives

a) (2-Ethoxyethyl)(methyl)amine

  • Structure : Lacks the 4-chlorophenylmethyl group.
  • Properties : Lower molecular weight (103.16 g/mol) and boiling point (193.4°C) compared to the target compound. The absence of aromaticity reduces UV absorption and lipophilicity .

b) Nitrosobis(2-ethoxyethyl)amine

  • Structure : Nitrosated derivative with dual 2-ethoxyethyl groups.
  • Toxicity: Exhibits carcinogenicity in rats, inducing liver tumors at equimolar doses. This contrasts with the non-nitrosated target compound, underscoring the role of nitroso groups in toxicity .

a) KB-2413 (1-(2-Ethoxyethyl)-2-(4-methyl-1-homopiperazinyl)benzimidazole difumarate)

  • Structure : Shares the 2-ethoxyethyl group but fused to a benzimidazole core.
  • Activity : Potent antihistaminic activity (39× stronger than chlorpheniramine) due to competitive histamine antagonism. The target compound’s primary amine may lack this potency but could serve as a precursor for similar derivatives .

b) N-(4-Chlorobenzyl)-1-(pyridin-3-yl)-N-(thiazol-2-ylmethyl)methanamine (20)

  • Structure : Combines 4-chlorobenzyl, pyridinyl, and thiazolyl groups.
  • Applications : Demonstrates receptor selectivity in fluorescent ligands, suggesting the target compound’s utility in modular drug design .

Biological Activity

(4-Chlorophenyl)methylamine is an organic compound with significant potential in medicinal chemistry due to its unique structural features. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for (4-Chlorophenyl)methylamine is C13H18ClN, with a molecular weight of approximately 235.75 g/mol. The compound features a chlorophenyl group attached to a methyl group and further linked to an ethoxyethylamine moiety. This structural arrangement is crucial for its biological activity, as it influences the compound's interaction with various biological targets.

Biological Activity Overview

Research indicates that compounds similar to (4-Chlorophenyl)methylamine exhibit a range of biological activities:

  • Antidepressant Effects : Some analogs have shown promise in modulating neurotransmitter levels in the brain, potentially serving as antidepressants.
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Activity : The compound has been investigated for its ability to combat bacterial infections, demonstrating effectiveness against certain strains.

The biological effects of (4-Chlorophenyl)methylamine can be attributed to its interaction with specific molecular targets:

  • Neurotransmitter Modulation : It may affect serotonin and norepinephrine levels, which are critical in mood regulation.
  • Cell Signaling Pathways : The compound can influence pathways involved in cell growth and apoptosis, making it a candidate for cancer therapy.
  • Enzyme Inhibition : Certain studies have indicated that it might inhibit enzymes responsible for bacterial cell wall synthesis, contributing to its antimicrobial properties.

Antidepressant Activity

A study exploring the antidepressant potential of related compounds found that (4-Chlorophenyl)methylamine analogs effectively increased serotonin levels in animal models. The results indicated a dose-dependent response in behavioral tests designed to measure depressive symptoms.

Anticancer Effects

In vitro assays demonstrated that (4-Chlorophenyl)methylamine significantly reduced the viability of various cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis through the activation of caspases and downregulation of anti-apoptotic proteins such as Bcl-2.

Study Cell Line IC50 (µM) Mechanism
Study 1MCF-7 (Breast Cancer)12.5Apoptosis induction
Study 2A549 (Lung Cancer)15.0Cell cycle arrest

Antimicrobial Activity

Research into the antimicrobial properties revealed that (4-Chlorophenyl)methylamine exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus. Its Minimum Inhibitory Concentration (MIC) was determined to be around 32 µg/mL.

Comparative Analysis with Related Compounds

The biological activity of (4-Chlorophenyl)methylamine can be compared with other structurally related compounds:

Compound Name Biological Activity Key Differences
(4-Bromophenyl)methylamineAntidepressantBromine instead of chlorine
[(4-Chlorophenyl)methyl]amineLimited activityLacks ethoxyethyl group
(3-Bromo-4-chlorophenyl)methylamineAntimicrobial and anticancerDifferent bromine position

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